molecular formula C6H3Cl2N2+ B092701 2,5-Dichlorobenzenediazonium CAS No. 15470-55-0

2,5-Dichlorobenzenediazonium

Cat. No.: B092701
CAS No.: 15470-55-0
M. Wt: 174 g/mol
InChI Key: MPHSORCNUGSJAA-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenediazonium is an organic compound belonging to the class of diazonium salts. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 5 positions, and a diazonium group (-N₂⁺) attached to the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,5-dichloroaniline. The process involves the reaction of 2,5-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .

Industrial Production Methods: In industrial settings, the diazotization process is scaled up by carefully controlling the reaction conditions to ensure high yield and purity of the product. The use of large excesses of sulfuric acid and fine milling of the starting material are common practices to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzenediazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Water: For the formation of phenols.

    Cuprous Chloride/Bromide: For the formation of halogenated aromatic compounds (Sandmeyer reaction).

    Potassium Iodide: For the formation of iodinated aromatic compounds.

    Fluoroboric Acid: For the formation of fluorinated aromatic compounds (Schiemann reaction).

Major Products:

    2,5-Dichlorophenol: Formed by hydrolysis.

    2,5-Dichlorobenzene: Formed by halogenation.

    Azo Compounds: Formed by coupling reactions.

Scientific Research Applications

2,5-Dichlorobenzenediazonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzenediazonium involves the formation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group (-N₂⁺) is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted aromatic compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in its reactions. Its ability to form stable diazonium salts makes it particularly useful in organic synthesis and industrial applications.

Properties

IUPAC Name

2,5-dichlorobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHSORCNUGSJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14239-23-7 (tetrachlorozincate (2-))
Record name Fast Scarlet GG
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DSSTOX Substance ID

DTXSID50864477
Record name 2,5-Dichlorobenzenediazonium
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15470-55-0
Record name 2,5-Dichlorobenzenediazonium
Source CAS Common Chemistry
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Record name Fast Scarlet GG
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2,5-dichloro-
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Record name 2,5-Dichlorobenzenediazonium
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Record name 2,5-dichlorobenzenediazonium
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Record name 2,5-DICHLOROBENZENEDIAZONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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